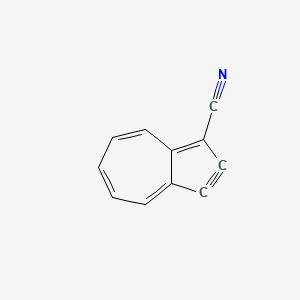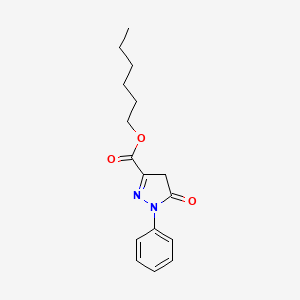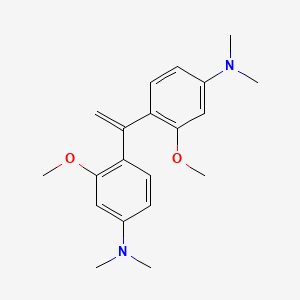
4,4'-(Ethene-1,1-diyl)bis(3-methoxy-N,N-dimethylaniline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(Ethene-1,1-diyl)bis(3-methoxy-N,N-dimethylaniline) is an organic compound known for its unique structural and electrochemical properties. This compound is characterized by the presence of two methoxy groups and two N,N-dimethylaniline groups connected via an ethene bridge.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Ethene-1,1-diyl)bis(3-methoxy-N,N-dimethylaniline) typically involves a condensation reaction. One common method includes the reaction of 3-methoxy-N,N-dimethylaniline with an appropriate ethene derivative under acidic conditions. For example, p-toluenesulfonic acid can be used as a catalyst to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
4,4’-(Ethene-1,1-diyl)bis(3-methoxy-N,N-dimethylaniline) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of aromatic rings and methoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield amines or alcohols.
科学的研究の応用
4,4’-(Ethene-1,1-diyl)bis(3-methoxy-N,N-dimethylaniline) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
作用機序
The mechanism by which 4,4’-(Ethene-1,1-diyl)bis(3-methoxy-N,N-dimethylaniline) exerts its effects involves its interaction with various molecular targets. The compound’s electronic properties allow it to participate in electron transfer processes, which are crucial in its applications in organic electronics. The presence of methoxy and N,N-dimethylaniline groups enhances its ability to stabilize charge carriers, making it effective in devices that rely on charge transport .
類似化合物との比較
Similar Compounds
4,4’-[(E)-1,2-Ethenediyl]bis(N,N-diphenylaniline): Similar structure but with diphenylaniline groups instead of dimethylaniline.
4,4’-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(methoxybenzene): Contains bromophenyl and phenylethene groups.
Uniqueness
4,4’-(Ethene-1,1-diyl)bis(3-methoxy-N,N-dimethylaniline) is unique due to its specific combination of methoxy and N,N-dimethylaniline groups, which confer distinct electronic and optical properties. This makes it particularly suitable for applications in organic electronics where efficient charge transport and stability are required.
特性
CAS番号 |
104848-10-4 |
|---|---|
分子式 |
C20H26N2O2 |
分子量 |
326.4 g/mol |
IUPAC名 |
4-[1-[4-(dimethylamino)-2-methoxyphenyl]ethenyl]-3-methoxy-N,N-dimethylaniline |
InChI |
InChI=1S/C20H26N2O2/c1-14(17-10-8-15(21(2)3)12-19(17)23-6)18-11-9-16(22(4)5)13-20(18)24-7/h8-13H,1H2,2-7H3 |
InChIキー |
KSAWSIXUELQKNK-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC(=C(C=C1)C(=C)C2=C(C=C(C=C2)N(C)C)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


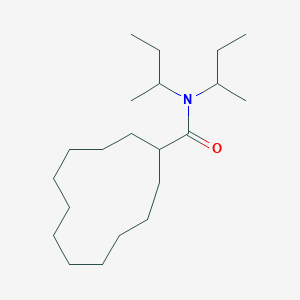
![Ethyl {[2-(methylamino)phenyl]methyl}phenylphosphinate](/img/structure/B14345529.png)
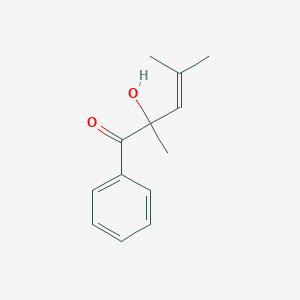
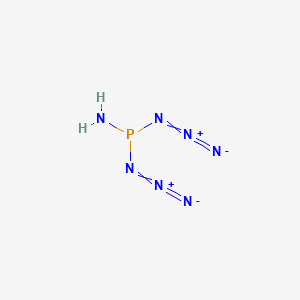

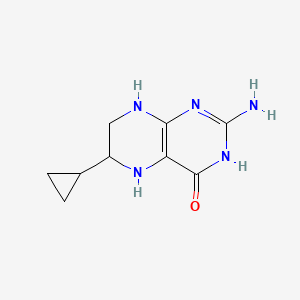
acetate](/img/structure/B14345564.png)
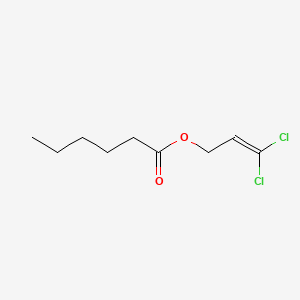

![Methyl 5-carbamoyl-3,6,6-trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14345582.png)
![N-[2-[formyl(3-trimethylsilylpropyl)amino]ethyl]formamide](/img/structure/B14345593.png)
